molecular formula C33H27N3O3 B14944381 ethyl 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]benzoate

ethyl 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]benzoate

Cat. No.: B14944381
M. Wt: 513.6 g/mol
InChI Key: JHBVKWWLQAXTTF-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]benzoate is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by its unique structure, which includes a benzoate ester group, a methoxyphenyl group, and a diphenylimidazole moiety

Preparation Methods

The synthesis of ethyl 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Core: The imidazole core can be synthesized through the cyclization of appropriate precursors, such as amido-nitriles, under mild reaction conditions.

    Introduction of the Methoxyphenyl and Diphenyl Groups: The methoxyphenyl and diphenyl groups are introduced through substitution reactions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl benzoate ester.

Chemical Reactions Analysis

Ethyl 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific functional groups.

Scientific Research Applications

Ethyl 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]benzoate involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound has been shown to inhibit enzymes like FtsZ, which is involved in bacterial cell division.

    Pathway Modulation: In cancer cells, the compound can modulate signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Ethyl 4-[2-(4-methoxyphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]benzoate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C33H27N3O3

Molecular Weight

513.6 g/mol

IUPAC Name

ethyl 4-[2-(4-methoxyphenyl)-5,6-diphenylimidazo[1,2-a]imidazol-1-yl]benzoate

InChI

InChI=1S/C33H27N3O3/c1-3-39-32(37)26-14-18-27(19-15-26)36-29(23-16-20-28(38-2)21-17-23)22-35-31(25-12-8-5-9-13-25)30(34-33(35)36)24-10-6-4-7-11-24/h4-22H,3H2,1-2H3

InChI Key

JHBVKWWLQAXTTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)OC

Origin of Product

United States

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